N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound featuring a unique arrangement of functional groups. This compound falls under the category of sulfonamide derivatives, known for their diverse biological activities and applications across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, an intricate sequence of reactions is typically employed. The synthesis often starts with the formation of the core pyrazole structure, followed by functionalization of the phenyl ring and subsequent sulfonamide formation. Standard reaction conditions involve the use of catalysts, base reagents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrially, the production of this compound might involve a scale-up of the laboratory methods with an emphasis on optimization for cost-effectiveness and environmental safety. Techniques such as continuous flow chemistry could be employed to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, particularly targeting the sulfur-containing functional groups.
Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride, especially affecting any unsaturated bonds or specific functional groups within the compound.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Depending on the type of reaction, major products include:
Oxidized derivatives: : Various sulfoxide and sulfone compounds.
Reduced derivatives: : Alcohols or amines if reduction targets specific functional groups.
Substituted derivatives: : Compounds with modified aromatic rings or altered substituent groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical importance. Its unique functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
Biologically, N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits significant potential in drug development. Its sulfonamide group is known for antibacterial properties, and the compound is explored for its effectiveness in treating various infections and diseases.
Industry
In industrial applications, it is used in the manufacturing of specialty chemicals, agrochemicals, and potentially as a precursor in polymer production.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. In medicinal contexts, it might inhibit enzyme activity or interfere with cell membrane functions, leading to antibacterial or therapeutic effects. The exact molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Other Sulfonamides
List of Similar Compounds
Sulfamethoxazole: : Another sulfonamide derivative with antibacterial properties.
Sulfasalazine: : Used in the treatment of inflammatory bowel disease.
Sulfanilamide: : The parent compound of many sulfonamide drugs.
Hope that gave you a comprehensive view of N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Properties
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-11-9-15(10-12-17)18-13-19(22(20-18)27(3,23)24)16-7-5-14(2)6-8-16/h5-12,19,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCZYAAUOVABGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.